molecular formula C14H9ClN2O3S B12507248 [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl thiophene-2-carboxylate

[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl thiophene-2-carboxylate

Cat. No.: B12507248
M. Wt: 320.8 g/mol
InChI Key: WTKRXYMJKGMWQF-UHFFFAOYSA-N
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Description

[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl thiophene-2-carboxylate: is a heterocyclic compound that combines the structural features of oxadiazole and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl thiophene-2-carboxylate typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the oxadiazole intermediate.

    Coupling with Thiophene-2-Carboxylate: The final step involves coupling the oxadiazole intermediate with thiophene-2-carboxylate using a suitable coupling reagent, such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl thiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronics.

Mechanism of Action

The mechanism of action of [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can act as a bioisostere for amides, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • [3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl thiophene-2-carboxylate
  • [3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl thiophene-2-carboxylate
  • [3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl thiophene-2-carboxylate

Uniqueness

Compared to similar compounds, [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl thiophene-2-carboxylate is unique due to the presence of the chlorophenyl group, which can influence its electronic properties and reactivity. This makes it particularly valuable for applications requiring specific electronic characteristics, such as in optoelectronic devices.

Properties

Molecular Formula

C14H9ClN2O3S

Molecular Weight

320.8 g/mol

IUPAC Name

[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl thiophene-2-carboxylate

InChI

InChI=1S/C14H9ClN2O3S/c15-10-5-3-9(4-6-10)13-16-12(20-17-13)8-19-14(18)11-2-1-7-21-11/h1-7H,8H2

InChI Key

WTKRXYMJKGMWQF-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)OCC2=NC(=NO2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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